

The Role of CH6953755 in YAP1 Signaling: A Technical Guide

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Compound of Interest

Compound Name: CH6953755

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This technical guide provides an in-depth overview of the role of **CH6953755** in the YES-associated protein 1 (YAP1) signaling pathway. **CH6953755** is a potent and selective small molecule inhibitor of YES1 kinase, a key upstream regulator of YAP1 activity. This document summarizes the mechanism of action of **CH6953755**, presents quantitative data from key preclinical studies, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to YAP1 Signaling and CH6953755

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in cancer development. A key downstream effector of this pathway is the transcriptional co-activator YAP1. When active, YAP1 translocates to the nucleus and binds to transcription factors, primarily the TEAD family, to drive the expression of genes that promote cell growth and inhibit apoptosis.^{[1][2]}

YES1, a member of the SRC family of non-receptor tyrosine kinases, has been identified as a significant upstream activator of YAP1.^[3] In certain cancers, particularly those with YES1 gene

amplification, YES1 kinase activity is elevated, leading to the constitutive activation of YAP1-mediated transcription and subsequent tumor growth.[4]

CH6953755 is an orally active and selective inhibitor of YES1 kinase.[5][6][7][8] By targeting YES1, **CH6953755** effectively disrupts the YES1-YAP1 signaling axis, presenting a promising therapeutic strategy for cancers dependent on this pathway.[4]

Mechanism of Action of CH6953755

CH6953755 exerts its anti-tumor effects by directly inhibiting the kinase activity of YES1. The proposed mechanism of action is as follows:

- **Inhibition of YES1 Autophosphorylation:** **CH6953755** prevents the autophosphorylation of YES1 at tyrosine 426 (Tyr426), a key step for its enzymatic activation.[3][5]
- **Downregulation of YAP1 Activity:** By inhibiting YES1 kinase activity, **CH6953755** leads to a reduction in the phosphorylation of YAP1. This modulation of YAP1 phosphorylation status is critical for its subcellular localization and function.
- **Inhibition of YAP1 Nuclear Translocation:** The altered phosphorylation state of YAP1, due to YES1 inhibition by **CH6953755**, prevents its translocation from the cytoplasm to the nucleus. [4]
- **Suppression of YAP1/TEAD-Mediated Transcription:** With YAP1 retained in the cytoplasm, it is unable to interact with TEAD transcription factors in the nucleus. This results in the downregulation of target gene expression that is responsible for cell proliferation and survival.[5]

This cascade of events ultimately leads to the suppression of tumor growth in cancers that are driven by the amplification of the YES1 gene.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **CH6953755**.

Table 1: In Vitro Activity of **CH6953755**

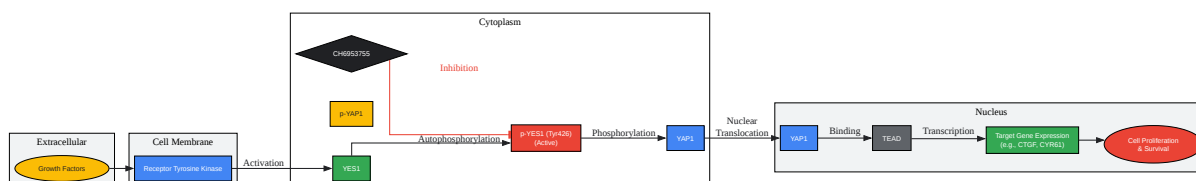
Parameter	Value	Cell Lines	Reference
YES1 Kinase IC50	1.8 nM	-	[3][5][6][7][8]
Inhibition of Cell Growth (Concentration Range)	0.001 - 1 μ M	YES1-amplified cancer cell lines (e.g., KYSE70)	[5]
Inhibition of YES1 Autophosphorylation (Tyr426) (Concentration Range)	0.001 - 1 μ M	KYSE70	[3][5]
Suppression of TEAD Luciferase Reporter Activity (Concentration Range)	0.1 - 3 μ M	KYSE70, RERF-LC-AI	[5]

 Table 2: In Vivo Activity of **CH6953755** in a Xenograft Model

Parameter	Dosage	Tumor Model	Effect	Reference
Antitumor Activity	60 mg/kg/day (oral)	YES1-amplified xenografts	Selective antitumor activity with suppression of phospho-Tyr426 YES1	[5]
Dose-dependent Suppression of phospho-Tyr426 YES1	7.5, 15, 30, 60 mg/kg (oral)	Xenograft tumors	Dose-dependent suppression	[5]

Signaling Pathway and Experimental Workflow Diagrams

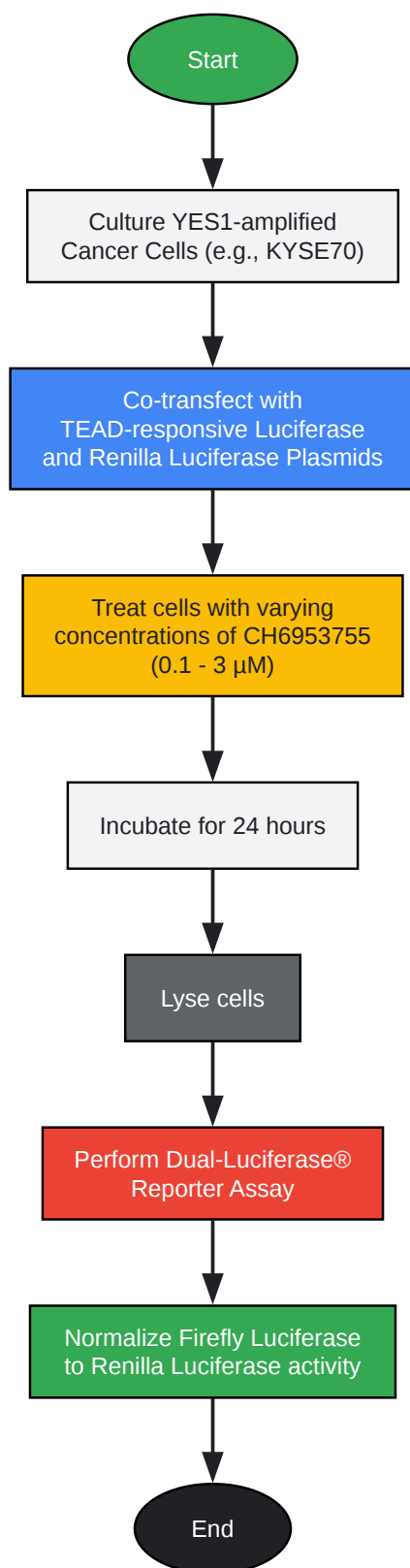
CH6953755-Mediated Inhibition of the YES1-YAP1 Signaling Pathway



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Caption: **CH6953755** inhibits YES1, blocking YAP1 nuclear translocation and TEAD-mediated transcription.

Experimental Workflow for Assessing CH6953755 Efficacy In Vitro



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Caption: Workflow for TEAD luciferase reporter assay to measure **CH6953755** activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **CH6953755**.

Cell Proliferation Assay

- **Cell Seeding:** Seed YES1-amplified cancer cell lines (e.g., KYSE70) and non-amplified control cell lines in 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) in their respective growth media.
- **Compound Treatment:** After 24 hours, treat the cells with a serial dilution of **CH6953755** (e.g., 0.001 to 1 μ M) or DMSO as a vehicle control.
- **Incubation:** Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO₂.
- **Viability Assessment:** Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response curves using a non-linear regression model.

Western Blot Analysis for YES1 Phosphorylation

- **Cell Treatment:** Plate YES1-amplified cells (e.g., KYSE70) and treat with various concentrations of **CH6953755** (e.g., 0.001 to 1 μ M) for 2 hours.
- **Cell Lysis:** Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit (Thermo Fisher Scientific).
- **Immunoprecipitation (Optional, for enhanced signal):** Incubate cell lysates with an anti-YES1 antibody overnight, followed by incubation with protein A/G-agarose beads.

- **SDS-PAGE and Transfer:** Separate equal amounts of protein lysate or the immunoprecipitated samples by SDS-PAGE and transfer to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against phospho-YES1 (Tyr426). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against total YES1 or a housekeeping protein like β -actin as a loading control.

TEAD Luciferase Reporter Assay

- **Cell Transfection:** In a 24-well plate, co-transfect YES1-amplified cells (e.g., KYSE70) with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
- **Compound Treatment:** After 24 hours, replace the medium with fresh medium containing various concentrations of **CH6953755** (e.g., 0.1 to 3 μ M) or DMSO.
- **Incubation:** Incubate the cells for an additional 24 hours.
- **Luciferase Measurement:** Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system (Promega) according to the manufacturer's protocol.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

In Vivo Xenograft Study

- **Animal Model:** Use immunodeficient mice (e.g., nude mice).
- **Tumor Implantation:** Subcutaneously implant YES1-amplified cancer cells (e.g., KYSE70) into the flanks of the mice.
- **Tumor Growth and Randomization:** Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

- Drug Administration: Administer **CH6953755** orally at the desired dose (e.g., 60 mg/kg/day) for the specified duration (e.g., 10 days). The control group receives the vehicle.
- Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
- Pharmacodynamic Analysis: At the end of the study, collect tumor tissues for pharmacodynamic analysis, such as Western blotting for phospho-YES1, to confirm target engagement.
- Data Analysis: Compare the tumor growth between the treated and control groups to evaluate the antitumor efficacy of **CH6953755**.

Conclusion

CH6953755 is a potent and selective inhibitor of YES1 kinase that effectively disrupts the oncogenic YES1-YAP1 signaling axis. Through the inhibition of YES1 autophosphorylation, **CH6953755** prevents the nuclear translocation of YAP1 and subsequent activation of TEAD-mediated transcription, leading to potent anti-proliferative effects in cancers with YES1 gene amplification. The preclinical data strongly support the continued investigation of **CH6953755** as a targeted therapy for this subset of cancers. The experimental protocols provided herein offer a framework for researchers to further explore the therapeutic potential of inhibiting YES1 in YAP1-driven malignancies.

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